molecular formula C11H18BrNO B12093081 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one

Katalognummer: B12093081
Molekulargewicht: 260.17 g/mol
InChI-Schlüssel: GLSVCWYLWVKJNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one typically involves the reaction of 8-azaspiro[4.5]decane with 2-bromoethan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can range from azides to thiols and ethers.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The spirocyclic structure allows for a unique binding mode, which can enhance its specificity and potency. Pathways involved may include neurotransmitter regulation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is unique due to its specific combination of a spirocyclic structure with a bromoethanone moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .

Eigenschaften

Molekularformel

C11H18BrNO

Molekulargewicht

260.17 g/mol

IUPAC-Name

1-(8-azaspiro[4.5]decan-8-yl)-2-bromoethanone

InChI

InChI=1S/C11H18BrNO/c12-9-10(14)13-7-5-11(6-8-13)3-1-2-4-11/h1-9H2

InChI-Schlüssel

GLSVCWYLWVKJNU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCN(CC2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.